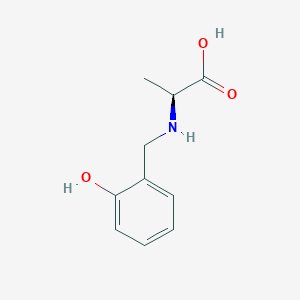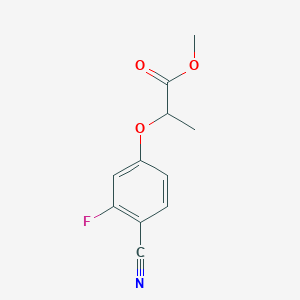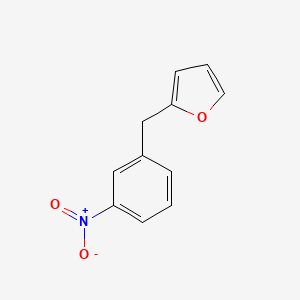
N-(2-hydroxybenzyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxybenzyl)-L-alanine is a compound that belongs to the class of Schiff base ligands, which are known for their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxybenzyl)-L-alanine can be synthesized through the reaction of salicylaldehyde with alanine in the presence of a suitable catalyst. The reaction typically involves the formation of a Schiff base through the condensation of the aldehyde group of salicylaldehyde with the amino group of alanine. The reaction conditions often include a solvent such as ethanol and a catalyst like acetic acid. The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxybenzyl)-L-alanine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(2-hydroxybenzyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Biology: The compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxybenzyl)-L-alanine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the nature of the metal ion and the biological context. For example, in antimicrobial applications, the metal complexes may disrupt bacterial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
N-(2-hydroxybenzyl)-L-alanine can be compared with other Schiff base ligands, such as:
N-Salicylidenealanine: Similar in structure but with different functional groups.
N-Salicylglycine: Another Schiff base ligand with glycine instead of alanine.
N-Salicylphenylalanine: Contains a phenyl group, offering different chemical properties.
The uniqueness of this compound lies in its specific interactions with metal ions and its potential applications across various fields. Its ability to form stable complexes and its versatility in chemical reactions make it a valuable compound for research and industrial applications.
Properties
CAS No. |
57496-55-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(10(13)14)11-6-8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
OGCTZOZVPQSYDN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=CC=C1O |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis{[ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B8394012.png)
![N-methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8394019.png)




![ethyl 6-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8394043.png)







